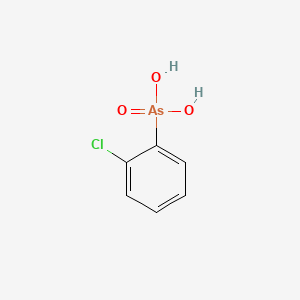
(2-Chlorophenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsClO3. It is a derivative of arsonic acid where one of the hydrogen atoms is replaced by a 2-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The preparation of (2-Chlorophenyl)arsonic acid can be achieved through several synthetic routes. One common method involves the Bart reaction, which entails the interaction of a diazonium salt with an inorganic arsenic compound . Another method is the Bechamp synthesis, where arsonic acids are obtained as by-products . The Rosenmund synthesis also provides a route to arsonic acids by treating aryl halides with sodium or potassium arsenite .
Chemical Reactions Analysis
(2-Chlorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the arsenic atom from a lower to a higher oxidation state.
Reduction: The arsenic atom can be reduced from a higher to a lower oxidation state.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chlorophenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential biological activities and interactions with biomolecules.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(2-Chlorophenyl)arsonic acid can be compared with other similar compounds, such as:
(E)-2-Chlorovinyl]arsonic acid: This compound has a similar structure but with a vinyl group instead of a phenyl group.
Arsonic acid: The simplest form of arsonic acids, without any substituents on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other arsonic acids.
Properties
CAS No. |
33781-24-7 |
|---|---|
Molecular Formula |
C6H6AsClO3 |
Molecular Weight |
236.48 g/mol |
IUPAC Name |
(2-chlorophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsClO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,(H2,9,10,11) |
InChI Key |
GUGCAIIPJMERPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















